molecular formula C20H25N3O2 B10795578 Methergine CAS No. 54808-91-2

Methergine

Cat. No.: B10795578
CAS No.: 54808-91-2
M. Wt: 339.4 g/mol
InChI Key: UNBRKDKAWYKMIV-UHFFFAOYSA-N
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Description

Methergine, also known as methylergometrine, is a medication belonging to the ergoline and lysergamide groups. It is primarily used as an oxytocic agent in obstetrics to prevent or control excessive bleeding following childbirth and spontaneous or elective abortion. Additionally, it aids in the expulsion of retained products of conception after a missed abortion and helps deliver the placenta after childbirth . This compound is also used in the treatment of migraines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methergine is a semi-synthetic ergot alkaloid. The synthesis involves the modification of natural ergot alkaloids, specifically ergonovine. The process includes the addition of a hydroxymethyl group to the ergonovine structure, resulting in methylergometrine .

Industrial Production Methods: Industrial production of this compound involves the extraction of ergot alkaloids from the ergot fungus, followed by chemical modification to produce methylergometrine. The compound is then purified and formulated into tablets or injectable solutions .

Chemical Reactions Analysis

Types of Reactions: Methergine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced derivatives of this compound .

Scientific Research Applications

Methergine has a wide range of scientific research applications:

Mechanism of Action

Methergine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor. The resultant uterotonic effect shortens the third stage of labor and reduces blood loss . Additionally, this compound’s effects are influenced by its partial agonist or antagonist actions at adrenergic, dopaminergic, and tryptaminergic receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific application in obstetrics for controlling postpartum hemorrhage and its dual role in treating migraines. Unlike other ergot alkaloids, this compound has a well-defined role in managing uterine atony and hemorrhage, making it an essential medication in obstetric care .

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859203
Record name Isomethergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54808-91-2
Record name Isomethergine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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